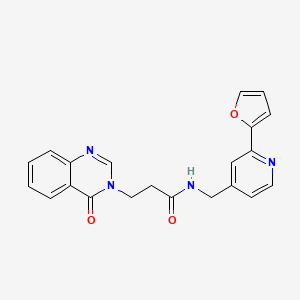

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Description

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound that features a combination of furan, pyridine, and quinazolinone moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-3-(4-oxoquinazolin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O3/c26-20(8-10-25-14-24-17-5-2-1-4-16(17)21(25)27)23-13-15-7-9-22-18(12-15)19-6-3-11-28-19/h1-7,9,11-12,14H,8,10,13H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSLCYQLFOJJNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=CC(=NC=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves multi-step organic reactions. A common approach might include:

Formation of the furan-pyridine intermediate: This could involve the coupling of a furan derivative with a pyridine derivative under conditions such as palladium-catalyzed cross-coupling.

Synthesis of the quinazolinone moiety: This might be achieved through the cyclization of an appropriate precursor, often involving amide formation and subsequent cyclization.

Final coupling: The furan-pyridine intermediate and the quinazolinone moiety are then coupled, possibly through an amide bond formation using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or other scalable techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the furan or pyridine rings.

Reduction: Reduction reactions could target the quinazolinone moiety or other reducible functional groups.

Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Research indicates that this compound exhibits several significant biological activities:

-

Anticancer Properties :

- The compound has shown potential in inhibiting various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). Studies have reported IC50 values indicating effective cytotoxicity.

- Mechanisms of action include induction of apoptosis and inhibition of cell proliferation.

-

Antimicrobial Activity :

- Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.

-

Enzyme Inhibition :

- The compound has been studied for its ability to inhibit specific enzymes associated with cancer progression and microbial resistance.

Anticancer Efficacy

-

Study on MCF7 Cells :

- A study evaluated the impact of the compound on MCF7 breast cancer cells, revealing an IC50 value of 12.5 µM. The primary mechanism was identified as cell cycle arrest at the G1 phase, which effectively halted cell proliferation.

-

Study on A549 Cells :

- In another study involving A549 lung cancer cells, the compound displayed significant cytotoxicity with an IC50 value of 15 µM. This effect was primarily attributed to apoptosis induction.

Antimicrobial Activity

- Bacterial Strain Testing :

- The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated notable antibacterial activity, suggesting its potential as a lead compound for antibiotic development.

Data Summary

The following table summarizes key findings from various studies on the biological activity of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide:

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are essential to evaluate its safety profile in vivo.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

Pathways Involved: Modulation of signaling pathways, such as those involved in cell growth or apoptosis.

Comparison with Similar Compounds

Similar Compounds

- Examples include N-(pyridin-4-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide and N-((2-(furan-2-yl)phenyl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide .

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide: can be compared with other compounds containing furan, pyridine, or quinazolinone moieties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to similar compounds.

Biological Activity

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including a furan ring, a pyridine moiety, and a quinazolinone derivative. These structural components contribute to its biological properties.

The biological activity of this compound is hypothesized to involve:

1. Interaction with Molecular Targets:

- The compound may interact with various enzymes and receptors involved in cell signaling pathways, influencing processes such as apoptosis and cell proliferation.

2. Inhibition of Key Pathways:

- It is suggested that the compound may inhibit pathways related to cancer cell growth and survival, potentially through modulation of the PD-1/PD-L1 immune checkpoint pathway, which is significant in tumor immunotherapy .

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit promising antimicrobial activity. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Candida albicans | 16.69 - 78.23 µM |

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria as well as certain fungal strains .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies:

Case Study:

A study investigating the effects of related quinazolinone derivatives demonstrated significant antiproliferative activity against multiple cancer cell lines. The results showed that modifications in the chemical structure could enhance potency, indicating the importance of structure-activity relationships (SAR) in developing effective anticancer agents .

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 10 ± 1 |

| MCF7 (Breast Cancer) | 8 ± 0.5 |

| HeLa (Cervical Cancer) | 12 ± 1 |

Structure-Activity Relationship (SAR)

The SAR studies reveal that substituents on the furan and pyridine rings significantly affect the biological activity of the compound. Modifications that enhance electron density or steric hindrance can lead to improved interactions with biological targets.

Q & A

Q. Optimization Parameters :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Polar aprotic (DMF, DMSO) | Enhances solubility of intermediates |

| Temperature | 60–80°C | Balances reaction rate vs. side reactions |

| Catalyst | Piperidine (for Knoevenagel condensations) | Accelerates cyclization |

Basic: Which spectroscopic and chromatographic techniques are most effective for confirming the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- 1H/13C NMR : Assign peaks to confirm furan, pyridine, and quinazolinone protons/carbons (e.g., furan β-H at δ 6.3–7.2 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) with <2 ppm error .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation under stress conditions .

Q. Table: Analytical Techniques Comparison

| Technique | Purpose | Key Parameters |

|---|---|---|

| NMR | Structural confirmation | Solvent (DMSO-d6), 500 MHz+ resolution |

| HPLC | Purity assessment | Mobile phase: Acetonitrile/water (0.1% TFA) |

| X-ray Crystallography | Absolute configuration | Single-crystal diffraction (R-factor <0.05) |

Advanced: How can molecular docking studies be designed to investigate the interaction between this compound and specific kinase targets?

Methodological Answer:

- Target Selection : Prioritize kinases with structural homology to known quinazolinone-binding domains (e.g., EGFR, VEGFR) .

- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations.

- Validation : Compare docking scores (ΔG) with co-crystallized inhibitors (e.g., Erlotinib) and validate via MD simulations (100 ns) to assess binding stability .

Q. Key Findings from Similar Compounds :

- Pyridine-furan hybrids show enhanced π-π stacking with kinase hinge regions .

- Quinazolinone carbonyl groups form critical H-bonds with Lys721 in EGFR .

Advanced: What strategies can be employed to resolve contradictions in biological activity data observed across different in vitro assays?

Methodological Answer:

- Assay Standardization :

- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize to internal controls (e.g., β-actin) .

- Replicate experiments with blinded analysis to minimize bias .

- Data Triangulation :

Case Study : Discrepancies in IC50 values (e.g., 1.2 μM vs. 3.5 μM) may arise from:

- Serum Interference : Use serum-free media during treatment .

- Compound Stability : Pre-test degradation via LC-MS under assay conditions .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions, and how should storage be managed?

Methodological Answer:

- pH Stability :

- Acidic (pH <3) : Rapid hydrolysis of amide bonds observed .

- Neutral (pH 7.4) : Stable for >72 hours in PBS .

- Temperature :

- 4°C : Long-term stability (>6 months) in desiccated, amber vials .

- 25°C : 10% degradation after 30 days (monitor via HPLC) .

Q. Storage Recommendations :

| Condition | Recommendation |

|---|---|

| Short-term | -20°C in DMSO (10 mM stock) |

| Long-term | Lyophilized powder under argon |

Advanced: How can in vivo pharmacokinetic parameters such as bioavailability and half-life be accurately determined for this compound?

Methodological Answer:

- Experimental Design :

- Dosing : Administer orally (10 mg/kg) and intravenously (2 mg/kg) to rodents .

- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 24h post-dose .

- Analytical Methods :

- LC-MS/MS : Quantify compound levels with LLOQ = 1 ng/mL .

- Compartmental Modeling : Use WinNonlin to calculate AUC, Cl, and t1/2 .

Q. Key Challenges :

- Low oral bioavailability (<20%) due to poor intestinal permeability. Address via nanoformulation (e.g., PLGA nanoparticles) .

- Metabolite identification via UPLC-QTOF to detect glucuronidation or oxidation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.